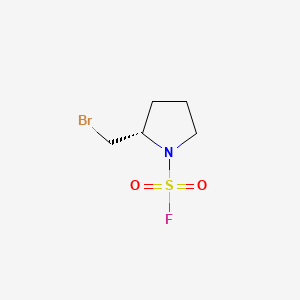

(2S)-2-(bromomethyl)pyrrolidine-1-sulfonylfluoride

Description

(2S)-2-(Bromomethyl)pyrrolidine-1-sulfonylfluoride (Molecular Formula: C₅H₉BrFNO₂S) is a chiral organosulfur compound characterized by a pyrrolidine ring substituted with a bromomethyl group at the 2-position and a sulfonyl fluoride moiety at the 1-position. Its stereochemistry is defined by the (2S) configuration, which influences its reactivity and biological interactions. Key structural features include:

- SMILES: C1CC@HCBr

- InChIKey: YXLAMOTXBBHXBT-YFKPBYRVSA-N

The sulfonyl fluoride group (-SO₂F) is a potent electrophile, often used in chemical biology for covalent modification of proteins, while the bromomethyl group (-CH₂Br) serves as a versatile alkylating agent. This combination makes the compound valuable in synthetic chemistry and drug discovery.

Properties

Molecular Formula |

C5H9BrFNO2S |

|---|---|

Molecular Weight |

246.10 g/mol |

IUPAC Name |

(2S)-2-(bromomethyl)pyrrolidine-1-sulfonyl fluoride |

InChI |

InChI=1S/C5H9BrFNO2S/c6-4-5-2-1-3-8(5)11(7,9)10/h5H,1-4H2/t5-/m0/s1 |

InChI Key |

YXLAMOTXBBHXBT-YFKPBYRVSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)F)CBr |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)F)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperidine-Based Analogues

Example : (3aS,7aS)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate ()

- Structural Differences : Replaces the pyrrolidine ring with a six-membered piperidine ring fused to a furan moiety.

- The benzyl carboxylate group introduces steric hindrance, limiting accessibility to the bromomethyl site compared to the unsubstituted pyrrolidine derivative .

- Applications : Primarily used in alkaloid synthesis, whereas the sulfonyl fluoride in the target compound expands utility to bioconjugation.

Pyrrolidine-2-carboxamide Derivatives

Example : (S)-1-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid derivatives ()

- Structural Differences : Replaces the sulfonyl fluoride and bromomethyl groups with a carboxamide and fluorobenzyl substituent.

- Reactivity : The carboxamide group enhances hydrogen-bonding capacity, making it suitable for receptor targeting. However, it lacks the electrophilic sulfonyl fluoride and alkylating bromomethyl group, limiting covalent binding applications .

- Applications: Focused on non-covalent interactions in medicinal chemistry (e.g., enzyme inhibition).

Bromomethyl-Substituted Aromatic Compounds

Example : 2-(Bromomethyl)-5-fluorobenzonitrile ()

- Structural Differences : Aromatic benzonitrile core with bromomethyl and fluorine substituents, lacking the heterocyclic pyrrolidine ring and sulfonyl fluoride.

- Reactivity: The electron-withdrawing cyano and fluorine groups enhance the leaving-group ability of the bromomethyl group, favoring SN2 reactions. However, the absence of a sulfonyl fluoride reduces versatility in sulfur-based conjugation .

- Applications : Used in cross-coupling reactions and agrochemical synthesis.

2-Oxo-pyrrolidine Derivatives

Example : (2S)-2-[4-(Bromomethyl)-2-oxo-1-pyrrolidinyl]butanamide ()

- Structural Differences : Incorporates a 2-oxo-pyrrolidine ring and a butanamide side chain. The bromomethyl group is retained but positioned at the 4-site.

- The sulfonyl fluoride’s absence limits covalent protein targeting .

- Applications : Explored in central nervous system (CNS) drug candidates due to pyrrolidone scaffolds.

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (2S) configuration in the target compound enhances enantioselective binding to biological targets compared to racemic analogues .

- Reactivity Trade-offs : Sulfonyl fluorides exhibit slower hydrolysis than sulfonyl chlorides, improving stability in aqueous environments, but require stronger nucleophiles for activation .

- Biological Compatibility : Bromomethyl groups in pyrrolidine systems show lower cytotoxicity than aromatic bromomethyl compounds, making them preferable for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.